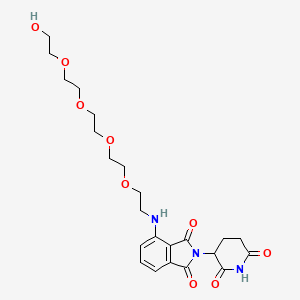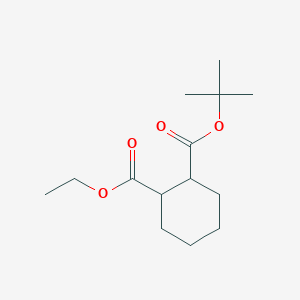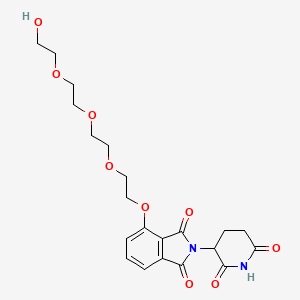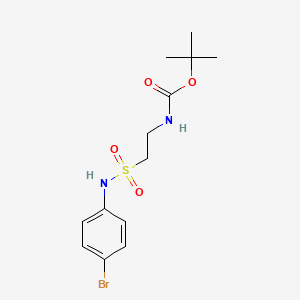
tert-Butyl (2-(N-(4-bromophenyl)sulfamoyl)ethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (2-(N-(4-bromophenyl)sulfamoyl)ethyl)carbamate is a chemical compound with the molecular formula C13H19BrN2O4S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a tert-butyl group, a bromophenyl group, and a sulfamoyl group, making it a versatile molecule for research and industrial purposes .
Vorbereitungsmethoden
The synthesis of tert-Butyl (2-(N-(4-bromophenyl)sulfamoyl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-bromophenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.
Analyse Chemischer Reaktionen
tert-Butyl (2-(N-(4-bromophenyl)sulfamoyl)ethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form amine derivatives.
Coupling Reactions: It serves as an ideal substrate for Suzuki coupling reactions, forming biaryls via reaction with boronic acids.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (2-(N-(4-bromophenyl)sulfamoyl)ethyl)carbamate has a wide range of scientific research applications:
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor in various biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of tert-Butyl (2-(N-(4-bromophenyl)sulfamoyl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfamoyl group can form strong interactions with active sites, inhibiting the activity of target enzymes. This inhibition can modulate various biochemical pathways, leading to desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl (2-(N-(4-bromophenyl)sulfamoyl)ethyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl N-(4-bromophenyl)carbamate: Similar in structure but lacks the sulfamoyl group, making it less versatile in certain reactions.
tert-Butyl (2-(2-bromo-4-chlorophenoxy)ethyl)carbamate: Contains additional halogen atoms, which can influence its reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, providing a balance of reactivity and stability that is advantageous for various applications.
Eigenschaften
Molekularformel |
C13H19BrN2O4S |
|---|---|
Molekulargewicht |
379.27 g/mol |
IUPAC-Name |
tert-butyl N-[2-[(4-bromophenyl)sulfamoyl]ethyl]carbamate |
InChI |
InChI=1S/C13H19BrN2O4S/c1-13(2,3)20-12(17)15-8-9-21(18,19)16-11-6-4-10(14)5-7-11/h4-7,16H,8-9H2,1-3H3,(H,15,17) |
InChI-Schlüssel |
VAXIATGIWZGUHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCS(=O)(=O)NC1=CC=C(C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


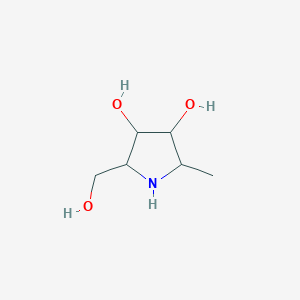
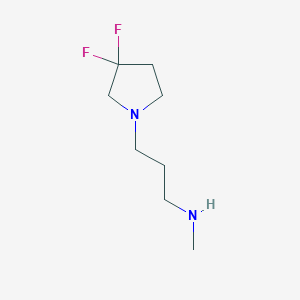
![[(E)-octadec-9-enyl] tetradecanoate](/img/structure/B14765335.png)
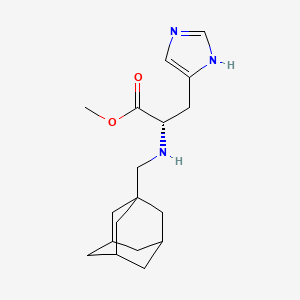

![2-Amino-3-[1-(phenylmethyl)-4-imidazolyl]propanoic acid methyl ester](/img/structure/B14765357.png)
![3,5-Difluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-amine](/img/structure/B14765363.png)


